PRP20 protein
Description
Properties
CAS No. |
125268-44-2 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Synonyms |
PRP20 protein |
Origin of Product |
United States |
Molecular Architecture and Genomic Organization of Prp20 Protein
Genomic Locus and Transcriptional Regulation of PRP20 Gene
In Saccharomyces cerevisiae, the PRP20 gene is identical to the SRM1 gene wisc.edunih.gov. The GSP1 gene, which encodes a GTP-binding protein that is a constituent of the Prp20 complex and homologous to mammalian Ran/TC4, is located on chromosome VII, while GSP2 is on chromosome XV researchgate.net. The PRP20/SRM1 locus in S. cerevisiae has been studied through the analysis of temperature-sensitive mutants, such as prp20-1 and prp20-2 biologists.comwisc.edu.
Transcriptional regulation of genes in S. cerevisiae involves the binding of regulatory proteins to promoter regions yeastgenome.org. While specific detailed information on the transcriptional regulation of the PRP20 gene itself was not extensively found in the search results, studies on other genes like PRP22 indicate that transcriptional regulation can involve various binding proteins and responses to cellular conditions like heat stress yeastgenome.org. The expression levels of genes like GSP1 and GSP2, which interact with PRP20, can be influenced by factors such as carbon source availability, with GSP1 expression being significantly higher than GSP2 and not carbon source-dependent tandfonline.comresearchgate.net.
Protein Domain Architecture of PRP20 Protein
The this compound is characterized by a distinctive domain architecture. It contains seven tandem repeats of a domain approximately 50 to 60 amino acids in length, which constitute the major part of the protein expasy.orgbiologists.comebi.ac.uk. In addition to these repeats, there is a small N-terminal domain of about 40 to 50 residues expasy.orgebi.ac.uk. The Drosophila homolog also includes a C-terminal domain of approximately 130 residues expasy.orgebi.ac.uk. The repeated domains in RCC1 family proteins, including PRP20, form a -propeller structure ebi.ac.uk.
Analysis of Conserved Repeats and Structural Motifs
The seven tandem repeats within the this compound are highly conserved across species, including yeast, humans, hamsters, and frogs wisc.edu. Specific amino acid positions within these 60-amino acid repeats are particularly conserved wisc.edu. These conserved repeats are also found in other proteins such as the mammalian retinitis pigmentosa GTPase regulator (RPGR) and mammalian HERC2 protein expasy.orgebi.ac.uk. Two signature patterns for the RCC1 repeats have been identified: one in the N-terminal part of the second repeat, considered the most conserved region, and another in the C-terminal part of each repeat expasy.orgebi.ac.uk. These repeats form a -propeller structure ebi.ac.uk.
Identification of Essential Residues and Functional Domains
Studies involving site-directed mutagenesis of the yeast PRP20/SRM1 gene have helped identify essential residues and functional domains within the protein nih.govyeastgenome.org. The essential residues for Prp20 function are primarily located in the second and third repeats at the amino-terminus and the last two repeats (seventh and eighth) at the carboxyl-terminus nih.gov. A single point mutation in the prp20-1 allele, a G to A transition at position 1370, leads to a change of a highly conserved glycine (B1666218) at position 457 to glutamic acid biologists.comwisc.edu. This conserved glycine residue is considered essential for the structure and/or function of the protein biologists.com.
The this compound functions as a guanine-nucleotide exchange factor (GEF) for the Ran GTPase (Gsp1p in yeast) tandfonline.comresearchgate.netnih.gov. This interaction is crucial for promoting the exchange of GDP for GTP on Ran, which is vital for nucleocytoplasmic transport and other nuclear processes expasy.orgebi.ac.ukplos.org. The interaction between PRP20 and Gsp1p is key to the function of the multicomponent Prp20 complex tandfonline.comresearchgate.netresearchgate.net.
The nuclear localization of Prp20 is directed by a bipartite nuclear localization signal (NLS) located within residues 1–25. This NLS consists of two clusters of basic residues separated by a spacer plos.org. Structural analysis of the complex between importin alpha (Kap60 in yeast) and the Prp20 NLS has revealed the specific interactions involved, with contacts made to the armadillo repeats of importin alpha plos.orgrcsb.org.
Genetic Variants and Allelic Forms of PRP20 Gene
Genetic variants and allelic forms of the PRP20 gene have been identified and studied, particularly in the context of temperature-sensitive mutations in yeast that affect protein function and lead to observable phenotypes biologists.comwisc.eduyeastgenome.orgnih.govnih.gov. The temperature-sensitive prp20-1 and prp20-2 mutants, for example, both carry the same G to A transition at position 1370, resulting in the G457E amino acid change wisc.edu. This single point mutation is responsible for the temperature-sensitive phenotype and affects the protein's ability to bind double-stranded DNA biologists.comwisc.eduresearchgate.net.
Subcellular Localization and Dynamic Distribution of Prp20 Protein
Nuclear Localization of PRP20 Protein
Numerous studies have established that this compound is predominantly localized within the nucleus of Saccharomyces cerevisiae cells. nih.govembopress.orgnih.gov This nuclear concentration is essential for its biological activity. Experimental approaches, such as immunofluorescence microscopy, have been employed to visualize and confirm the nuclear distribution of this compound. nih.gov The maintenance of nuclear PRP20 is crucial; a notable phenotype observed in temperature-sensitive prp20 mutant cells, when shifted to restrictive temperatures, is a loss of nuclear this compound. nih.govembopress.org This mislocalization or depletion from the nucleus is often correlated with defects in nuclear function, highlighting the importance of its correct subcellular address. The nuclear localization of Prp20 is considered vital for establishing the directionality of the nuclear localization process for other proteins as well. plos.orgnih.govuq.edu.auscienceopen.com
Mechanisms of Nuclear Import of this compound
The entry of proteins into the nucleus is a highly regulated process mediated by nuclear transport receptors and specific signals within the cargo proteins. For this compound, its import into the nucleus is facilitated by the classical nuclear import pathway, which involves the recognition of a nuclear localization signal (NLS) by importin-α (IMPα). plos.orgnih.govuq.edu.auscienceopen.comnih.gov
The classical nuclear import pathway is initiated by the binding of a cargo protein containing an NLS to the importin-α adaptor protein in the cytoplasm. plos.orgnih.govuq.edu.auscienceopen.comnih.gov This complex then interacts with importin-β (IMPβ), which mediates translocation through the nuclear pore complex. plos.orgnih.govuq.edu.auscienceopen.comnih.gov Upon arrival in the nucleus, the complex is disassembled by the action of RanGTP, leading to the release of the cargo protein into the nucleoplasm. plos.orgnih.govuq.edu.auscienceopen.comnih.gov The differential localization of Ran in its GDP-bound form in the cytoplasm and GTP-bound form in the nucleus, maintained by the nuclear RanGEF (Prp20) and cytoplasmic RanGAP, drives the directionality of this transport cycle. plos.orgnih.govuq.edu.auscienceopen.comnih.gov Therefore, the nuclear localization of Prp20 itself is a prerequisite for establishing the RanGTP gradient necessary for the import of other nuclear proteins. plos.orgnih.govuq.edu.auscienceopen.com
Research has pinpointed the region within this compound responsible for directing its nuclear localization. This critical sequence is located within the N-terminal 25 amino acid residues of the protein. plos.orgnih.gov Through experimental analyses, including amino acid substitutions, this NLS has been characterized as a bipartite signal. plos.orgnih.gov
A bipartite NLS typically consists of two clusters of basic amino acids separated by a linker sequence. In the case of PRP20, the bipartite NLS comprises the residues KR at positions 3-4, followed by a 12-residue spacer, and a second cluster of basic residues, RAKKMSK, at positions 17-23. plos.orgnih.govuq.edu.au It is noteworthy that the C-terminal basic cluster (RAKKMSK) deviates from the conventional consensus sequence typically associated with NLSs. plos.orgnih.gov Structural studies utilizing techniques such as X-ray crystallography have provided detailed insights into how this bipartite NLS interacts with its nuclear import receptor, importin-α. plos.orgnih.govuq.edu.auscienceopen.comnih.gov
The nuclear import of this compound is mediated through a specific and high-affinity interaction between its bipartite NLS and the nuclear import receptor importin-α (IMPα). plos.orgnih.govuq.edu.auscienceopen.comnih.gov Importin-α functions as an adaptor protein that recognizes and binds to NLS sequences present on cargo proteins destined for the nucleus. plos.org
Structural analyses of the complex formed between IMPα and the PRP20 NLS have revealed the molecular details of this interaction. The bipartite nature of the PRP20 NLS allows it to engage with both the major and minor NLS binding sites located on the armadillo (ARM) repeats of IMPα. plos.orguq.edu.au This interaction involves an extensive interface, burying approximately 1091 Ų of surface area and involving contacts with residues on IMPα armadillo repeats 2-7. plos.orgnih.govuq.edu.aunih.gov Specifically, the bipartite NLS clusters KR4 and RAKKMSK23 bind to the minor and major binding sites of IMPα, respectively. plos.orgnih.govuq.edu.aunih.gov A distinctive feature observed in the interaction at the major binding site is the insertion of Alanine 18 from the PRP20 NLS between the P0 and P1 NLS binding sites of IMPα, a characteristic noted in only a limited number of classical bipartite NLSs. plos.orgnih.govuq.edu.aunih.gov These detailed structural insights illuminate the precise binding mechanism that facilitates the interaction between PRP20 and its nuclear import receptor. plos.orgnih.govuq.edu.aunih.gov
The interaction between PRP20 NLS and Importin-α can be summarized as follows:
| NLS Cluster | Residues (Prp20) | Importin-α Binding Site | Key Interaction Features | Buried Surface Area (approx.) |
| N-terminal | KR (3-4) | Minor | Interaction with IMPα armadillo repeats | 1091 Ų plos.orgnih.govuq.edu.aunih.gov |
| C-terminal | RAKKMSK (17-23) | Major | Interaction with IMPα armadillo repeats; Ala18 insertion plos.orgnih.govuq.edu.aunih.gov | |
| Linker | 12 residues | Spans sites | Connects the two basic clusters |
Temporal and Spatial Regulation of this compound Localization
The primary spatial localization of this compound is nuclear, which is fundamental to its function as a RanGEF within the nucleus. nih.govembopress.orgnih.gov The nuclear localization of Prp20 is crucial for establishing the directionality of the nuclear localization process for other proteins by maintaining the nuclear RanGTP gradient. plos.orgnih.govuq.edu.auscienceopen.com
While the nuclear localization is generally stable in wild-type cells under normal conditions, disruptions in this localization have significant consequences. As mentioned earlier, temperature-sensitive prp20 mutants exhibit a loss of nuclear PRP20 at non-permissive temperatures, which is directly linked to the accumulation of poly(A)+ RNA in the nucleus due to impaired mRNA export. nih.govembopress.org This demonstrates a temporal aspect where the maintenance of nuclear localization is critical for ongoing nuclear processes.
Functional Mechanisms of Prp20 Protein
Role as a Guanine (B1146940) Nucleotide Exchange Factor (GEF) for Ran GTPase
PRP20 functions as the dedicated GEF for the Ran GTPase in Saccharomyces cerevisiae. nih.govresearchgate.netbiologists.com This role is conserved in higher eukaryotes, where the homologous protein RCC1 performs the same function. nih.govnih.govresearchgate.netembopress.org The interaction between Ran and PRP20 (or RCC1) is fundamental to the Ran GTPase cycle, a key regulatory system in eukaryotic cells. nih.govresearchgate.netbiologists.comrupress.org
Catalytic Activity in Ran-GDP/GTP Exchange
As a GEF, PRP20 catalyzes the exchange of guanine nucleotides bound to Ran. Specifically, it promotes the release of GDP from Ran, allowing the more abundant nuclear GTP to bind, thereby converting Ran-GDP to Ran-GTP. nih.govresearchgate.netresearchgate.net This catalytic activity is crucial because Ran has a low intrinsic rate of nucleotide exchange. biologists.com The nuclear localization of PRP20 is critical for this process. nih.govbiologists.comnih.gov
Establishment and Maintenance of Ran-GTP Gradient
The compartmentalization of Ran's regulatory factors, PRP20 (GEF) in the nucleus and RanGAP (GTPase-activating protein) in the cytoplasm, is key to creating and maintaining a steep gradient of Ran-GTP across the nuclear envelope. nih.govresearchgate.netbiologists.comnih.govembopress.org PRP20's nuclear localization ensures that Ran in the nucleus is predominantly in its GTP-bound form. nih.govresearchgate.netbiologists.comrupress.org Conversely, cytoplasmic RanGAP stimulates the hydrolysis of Ran-GTP to Ran-GDP in the cytoplasm, resulting in a higher concentration of Ran-GDP there. nih.govbiologists.comreactome.org This asymmetric distribution of Ran-GTP and Ran-GDP provides the essential directionality for nucleocytoplasmic transport processes. biologists.comnih.govembopress.org
The Ran-GTP gradient can be visualized as a differential distribution of Ran's nucleotide-bound states:
| Compartment | Predominant Ran State | Regulating Factor |
| Nucleus | Ran-GTP | PRP20 (GEF) nih.govresearchgate.netbiologists.com |
| Cytoplasm | Ran-GDP | RanGAP nih.govbiologists.comreactome.org |
Experimental evidence supports the importance of this gradient. Disrupting the nuclear compartmentalization of the exchange factor can inhibit cell growth and block both protein import and RNA export. nih.gov
Regulation of Nucleocytoplasmic Transport Processes
The Ran-GTP gradient established by PRP20 is a central regulator of the transport of various molecules, including proteins and RNA, between the nucleus and the cytoplasm. biologists.comnih.govrupress.orgwikipedia.org RanGTP interacts with transport receptors (karyopherins, importins, exportins) and modulates their affinity for cargo, thereby controlling cargo loading and release in the appropriate compartment. nih.govwikipedia.orguniprot.org
Essential Role in mRNA Export
PRP20 plays an essential role in the export of mRNA from the nucleus to the cytoplasm. nih.govembopress.orgbiologists.commolbiolcell.orgrupress.org Studies in Saccharomyces cerevisiae have shown that mutations in the PRP20 gene lead to the accumulation of poly(A)+ RNA in the nucleus at restrictive temperatures, indicating a defect in mRNA export. nih.govembopress.org This phenotype is similar to that observed in mutant hamster cells with a temperature-sensitive allele of the human homolog, RCC1. nih.gov
Impact on Poly(A)+ RNA Trafficking
The accumulation of poly(A)+ RNA in the nucleus of prp20 mutants highlights the impact of PRP20 on the trafficking of processed mRNA transcripts. nih.govembopress.org This suggests that the proper functioning of the Ran GTPase cycle, regulated by nuclear PRP20, is necessary for the efficient movement of polyadenylated mRNA molecules through the nuclear pore complexes into the cytoplasm. nih.govnih.govembopress.orgnih.gov
Influence on Pre-mRNA Splicing
Beyond its role in mRNA export, PRP20 has also been shown to influence pre-mRNA splicing. nih.govresearchgate.netwisc.edu Temperature-sensitive prp20 mutants accumulate unspliced pre-mRNA species, including actin pre-mRNA, at restrictive temperatures. researchgate.netwisc.edu This indicates a link between PRP20 function and the efficient processing of pre-mRNA through splicing. researchgate.netwisc.edumolbiolcell.org While the exact mechanism by which PRP20 influences splicing is complex and may involve indirect effects related to nuclear organization or the coupling of transcription, processing, and export, the genetic evidence points to a role for PRP20 in this crucial step of mRNA maturation. researchgate.netbiologists.comwisc.edu
Effects on mRNA 3' End Formation
PRP20 has been implicated in multiple steps of mRNA metabolism, including the formation of mRNA 3' ends. wisc.edunih.govresearchgate.net Studies on temperature-sensitive prp20 mutants in Saccharomyces cerevisiae have revealed defects in mRNA steady-state levels and alterations in transcription initiation or termination. nih.govresearchgate.net Specifically, inactivation of Prp20p can lead to a decrease in mature mRNA levels and an accumulation of higher molecular weight transcripts, suggesting issues with proper 3' end processing. researchgate.net Research indicates that defects in Prp20p can result in the formation of 3' termini at sites downstream of the normal polyadenylation site for various mRNAs. researchgate.net This suggests a role for PRP20, likely through its interaction with the Ran pathway, in coordinating transcription termination and mRNA 3' end processing. nih.govpsu.edu The formation of mRNA 3' ends is a critical step in mRNA maturation, influencing transcription termination and mRNA export from the nucleus. nih.gov
Involvement in Protein Nuclear Import and Export
PRP20, as the GEF for Ran, plays a fundamental role in regulating nuclear protein import and export. fao.orgnih.govresearchgate.netnih.govmolbiolcell.orgembopress.org The compartmentalization of Ran regulators, with PRP20 being nuclear and the Ran GTPase-activating protein (RanGAP, Rna1p in yeast) being cytoplasmic, establishes a gradient of Ran-GTP across the nuclear envelope. embopress.orgbiologists.com High concentrations of Ran-GTP in the nucleus, maintained by PRP20, are essential for the dissociation of import complexes and the formation of export complexes. embopress.orgbiologists.com Conversely, cytoplasmic Ran-GDP, generated by RanGAP, promotes the dissociation of export complexes in the cytoplasm. biologists.com Mutations in PRP20 can inhibit nuclear transport, leading to the mislocalization of nuclear proteins and the accumulation of transport substrates. embopress.orgnih.govcapes.gov.br PRP20 is required for efficient nucleocytoplasmic trafficking of mRNA. fao.orgnih.govresearchgate.net Studies have shown that defects in PRP20 can cause nuclear accumulation of ribosomal subunits, highlighting its role in their export. molbiolcell.org
Influence on Chromatin and Chromosome Dynamics
PRP20, being the homolog of RCC1, is involved in influencing chromatin structure and chromosome dynamics. nih.govfao.orgnih.govresearchgate.netnih.govCurrent time information in Bucharest, RO. RCC1 family proteins are characterized by a conserved repeat motif and are known to bind to double-stranded DNA. biologists.comwisc.edu
Negative Regulation of Chromosome Condensation (via RCC1 Homology)
As a homolog of mammalian RCC1, PRP20 is believed to be involved in the negative regulation of chromosome condensation. nih.govfao.orgnih.govresearchgate.netnih.govCurrent time information in Bucharest, RO.nih.gov RCC1 in mammalian cells acts as a negative regulator for the initiation of chromosome condensation. wisc.edunih.gov While Saccharomyces cerevisiae does not undergo the same dramatic chromosome condensation observed in more complex eukaryotes during mitosis, the functional homology suggests a conserved role for PRP20 in maintaining interphase chromatin conformation and/or chromosome positioning within the nucleus. biologists.comnih.gov The ability of human RCC1 to complement the temperature-sensitive phenotype of prp20 mutants in yeast further supports this functional similarity. wisc.edu
Coupling of DNA Replication to Mitotic Entry
PRP20 is thought to assist in coupling DNA replication to the entry into mitosis. nih.govresearchgate.netnih.gov Studies on the mammalian homolog RCC1 have strongly suggested a role in this coupling. nih.govresearchgate.netnih.gov This function is likely mediated through its role in regulating the Ran GTPase, which is involved in various cell cycle processes.
Role in DNA Replication Machinery Formation
Recent research on Xenopus RCC1 has indicated a role for this protein in the formation or maintenance of the DNA replication machinery. researchgate.netnih.govxenbase.org While the direct involvement of yeast PRP20 in this process is still being elucidated, its homology to RCC1 suggests a potential, albeit possibly indirect, role in DNA replication machinery formation, likely through its influence on nuclear environment and availability of factors regulated by the Ran pathway. researchgate.netnih.gov PRP20 has been shown to bind to double-stranded DNA, and this binding can be affected during the DNA replication phase of the cell cycle. biologists.comnih.gov This interaction with DNA may be part of its role in coordinating DNA replication and other nuclear processes.
Maintenance of Nuclear Organization and Structure
PRP20 is essential for maintaining the proper organization and structure of the nucleus. nih.govfao.orgnih.govresearchgate.netnih.govCurrent time information in Bucharest, RO. Temperature-sensitive prp20 mutants exhibit a pleiotropic phenotype that includes a general failure to maintain proper nuclear organization. nih.govresearchgate.netnih.gov Electron microscopy studies of prp20-1 mutant cells at non-permissive temperatures revealed an altered structure of the nucleoplasm compared to wild-type cells. nih.gov This suggests a direct involvement of PRP20 in the structural integrity and organization of the nucleus. The nuclear localization of PRP20 itself is crucial for its function, and this localization can be affected in prp20 mutants. wisc.edu PRP20's role as a GEF for Ran is central to its function in nuclear organization, as the Ran gradient maintained by PRP20 is vital for numerous nuclear processes, including transport and potentially the spatial arrangement of nuclear components. embopress.orgcapes.gov.br PRP20 interacts with chromatin and nuclear pore complex components, further highlighting its role in organizing nuclear functions and structures. biologists.comresearchgate.netnih.gov
Protein Protein Interactions and Complex Formation of Prp20 Protein
Formation of Multi-Component Protein Complexes
PRP20 is known to engage with double-stranded DNA (dsDNA) through its incorporation into a multi-component protein complex. This complex has been characterized as having a molecular mass exceeding 150 kDa, indicating the presence of several interacting protein partners in addition to the approximately 52 kDa PRP20 protein. The formation of such multi-component assemblies is a hallmark of many essential cellular processes, and advanced techniques like native mass spectrometry are increasingly utilized to dissect their precise composition and the order in which their subunits assemble.
In the realm of pre-mRNA splicing, the human counterpart of PRP20, known as Prp2 (DHX16), functions within the spliceosome. The spliceosome is a large, dynamic ribonucleoprotein complex that orchestrates the removal of introns from pre-mRNA. This complex undergoes significant structural and compositional rearrangements throughout the splicing cycle, involving the transient association and dissociation of numerous protein factors.
Composition and Stoichiometry of PRP20-Containing Complexes
While it is clear that PRP20 exists within multi-protein complexes, the exact stoichiometric ratios of all constituent proteins within these complexes remain to be definitively established. A well-identified component of the PRP20 complex is Gsp1, a GTP-binding protein that serves as the S. cerevisiae homolog of the human Ran/TC4 GTP-binding protein. The robust interaction observed between PRP20 and Gsp1 strongly suggests that Gsp1 is an integral part of the PRP20 complex, although the precise molar ratio relative to PRP20 and other potential partners is still under investigation. Efforts are ongoing to identify the complete set of proteins that comprise this complex.
Within the context of the spliceosome, PRP2 (the yeast homolog of human DHX16) functions in conjunction with a specific cofactor, Spp2, and requires ATP hydrolysis to facilitate the catalytic activation of the spliceosome. Research has identified a multitude of proteins that interact with PRP2 within the spliceosomal environment. These interactions highlight the extensive network of protein associations essential for spliceosome function.
| Protein Name | Interaction Evidence (Examples from Sources) | Associated Complex/Role |
| Gsp1 | Physical, Component of complex | Ran GTPase homolog, involved in nuclear organization and suppression |
| Spp2 | Physical, Cofactor | G-patch protein, required for Prp2 recruitment and spliceosome activation |
| Brr2 | Physical | Spliceosomal helicase, U5 snRNP and tri-snRNP component |
| Prp8 | Physical | Core spliceosomal protein, U5 snRNP and tri-snRNP component |
| Prp19 | Physical | Core component of the Prp19 complex/NTC |
| Clf1 | Physical | Component of the Prp19 complex/NTC |
| Cef1 | Physical | Component of the Prp19 complex/NTC, involved in cell cycle |
| Cus1 | Physical | Component of U2 snRNP |
| Hsh155 | Physical | Component of U2 snRNP |
| Cwc24 | Physical | Spliceosomal protein, displaced during activation |
| Yju2 | Physical | Step 1 splicing factor |
| Cwc25 | Physical | Step 1 splicing factor |
DNA-Binding Capability of PRP20 Complex and Cell-Cycle Dependency
The association of PRP20 within a multi-component complex confers upon it the ability to bind double-stranded DNA. This dsDNA-binding capacity is critically linked to the viability of prp20-1 mutant strains. The temperature-sensitive lethality observed in these mutants is correlated with a defect in their dsDNA-binding ability.
As a homolog of RCC1, PRP20's function is also integrated with the regulation of the cell cycle. RCC1 is recognized for its requirement during the initiation phases of DNA replication. Investigations into the dsDNA-binding properties of the Prp20 complex using extracts from cell cycle division ts mutants arrested at specific points in the cell cycle have provided insights into this cell-cycle dependency. Furthermore, mutations in prp20 have been associated with abnormal cell cycle arrest phenotypes.
Notably, the overexpression of the Ran GTPases Gsp1 and Gsp2 has been demonstrated to restore the dsDNA-binding capability in the prp20 mutant strain, highlighting a functional interplay between these proteins in maintaining this essential activity.
Interaction with Ran GTPases (e.g., Gsp1, Gsp2)
A central aspect of PRP20's biological function involves its interaction with Ran GTPases, specifically Gsp1 and Gsp2 in S. cerevisiae. PRP20 is the yeast equivalent of RCC1, which functions as a guanine (B1146940) nucleotide exchange factor (GEF) for Ran GTPases. Ran GTPases, including Gsp1 and Gsp2, operate as molecular switches, transitioning between an active GTP-bound state and an inactive GDP-bound state. This cyclical activity is tightly regulated by GEFs like PRP20/RCC1, which facilitate the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis. The interaction between PRP20 and Gsp1/Gsp2 is indispensable for maintaining the functional organization of the nucleoplasm.
Suppressor Effects of Ran GTPases on PRP20 Mutants
Genetic analyses have uncovered a suppressor relationship between Ran GTPases and mutations in prp20. The genes encoding GSP1 and GSP2 were identified through their ability to suppress the temperature-sensitive phenotype of the prp20-1 mutant allele under restrictive conditions. Overexpression of either GSP1 or GSP2 is sufficient to rescue the lethal phenotype associated with prp20-1. This genetic suppression is functionally correlated with the restoration of the dsDNA-binding ability that is impaired in the prp20 mutant strain.
Influence of Ran GTPases on PRP20 Complex Activity
The interaction with Ran GTPases, particularly the presence of Gsp1 as a component of the PRP20 complex, significantly impacts the activity and function of the complex. As a GEF, PRP20/RCC1 promotes the formation of GTP-bound Ran, which is crucial for various nuclear processes, including nucleocytoplasmic transport and mitotic spindle assembly. The spatial gradient of RanGTP, maintained by the localized activities of RCC1 in the nucleus and RanGAP in the cytoplasm, is fundamental for establishing the directionality of nuclear transport.
Within the nucleus, RanGTP facilitates the dissociation of transport receptor-cargo complexes, thereby releasing the imported proteins. Consequently, the GEF activity of PRP20 on Gsp1 is vital for the proper functioning of nuclear transport pathways and other cellular processes governed by the Ran GTPase cycle. Mutations within Ran GTPases can compromise their interaction with regulatory proteins like PRP20/RCC1, potentially leading to disruptions in their normal subcellular localization and function.
Other Identified or Predicted Interaction Partners
Beyond its interactions with Ran GTPases, PRP20 (and its homologs) engages with a diverse array of other proteins, particularly within the context of pre-mRNA splicing. In S. cerevisiae, Prp2 interacts with Spp2, a protein containing a G-patch domain, and this interaction is considered essential for splicing and cell viability. Spp2 binds to the C-terminal region of Prp2 and is necessary for the efficient recruitment of Prp2 to the spliceosome and its subsequent function.
Analyses, including those from the STRING database, have identified or predicted interactions between PRP2 and numerous components of the spliceosome and related factors. These interactions involve core spliceosomal proteins and proteins that function at various stages of the splicing pathway. Additionally, genetic screens have identified proteins involved in both splicing and cell cycle progression, such as SYF1, SYF2, and SYF3, as interacting partners or suppressors of splicing-related mutants, suggesting a broader network of functional connections.
| Protein Name | Interaction Evidence (Examples from Sources) | Associated Complex/Role |
| SYF1 protein | Genetic, Physical | Involved in splicing and cell cycle progression |
| SYF2 protein | Genetic, Physical | Involved in splicing and cell cycle progression |
| SYF3 protein | Genetic, Physical | Involved in splicing and cell cycle progression |
This table, along with the previously mentioned spliceosomal proteins, underscores the extensive network of interactions in which PRP20 and its homologs participate, reflecting their multifaceted roles in cellular processes.
Regulation of Prp20 Protein Activity
Transcriptional and Translational Control Mechanisms
While detailed studies specifically focusing on the transcriptional and translational control of the PRP20 gene are not extensively highlighted in the provided search results, its essential nature implies a certain level of constitutive expression necessary for cell viability. Studies on temperature-sensitive prp20 mutants suggest that maintaining sufficient levels of functional PRP20 protein is crucial. For instance, a loss of nuclear this compound is an early observable phenotype in mutant prp20 cells shifted to a non-permissive temperature, leading to the accumulation of poly(A)+ RNA in the nucleus. embopress.org The overexpression of its interacting partners, such as Gsp1 and Gsp2, can suppress the phenotypes of prp20 mutants, although this appears to be related to regulating the activity of the PRP20 complex rather than directly impacting this compound synthesis levels. biologists.comresearchgate.net Translational control mechanisms in yeast, such as those involving tetracycline-inducible aptamers in the 5' UTR of mRNA, have been developed for conditional expression of essential genes, and while not specifically applied to PRP20 in the results, demonstrate the potential for translational regulation of essential proteins in yeast. researchgate.net
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are crucial for modulating protein function, localization, and interactions. Research indicates that this compound undergoes post-translational modifications, with phosphorylation being a noted example.
Identification of Modification Types (e.g., phosphorylation, polyphosphate modification)
Amino acid sequence analysis of yeast Prp20p reveals the presence of consensus phosphorylation sites for several protein kinases, including protein kinase CDC2/28, protein kinase C, and cAMP-dependent protein kinase. biologists.com In vivo labeling experiments have provided evidence that Prp20p is indeed a phosphoprotein. nih.gov While polyphosphate modification was mentioned in the search results in the context of other proteins or processes (e.g., poly(A)+ RNA accumulation, inositol (B14025) polyphosphate metabolism), there is no direct evidence presented in the provided text specifically identifying polyphosphate modification of this compound itself. briancolemd.comnih.govgoogle.comumich.edu
Interactive Table 1: Predicted Phosphorylation Sites on Yeast Prp20p
| Predicted Kinase | Consensus Site Presence on Prp20p |
| Protein Kinase CDC2/28 | Yes |
| Protein Kinase C | Yes |
| cAMP-dependent Protein Kinase | Yes |
Note: This table is based on the presence of consensus phosphorylation sites identified through sequence analysis biologists.com. Biochemical confirmation for all predicted sites and kinases may require further investigation.
Functional Consequences of Post-Translational Modifications
Although in vivo labeling confirms Prp20p as a phosphoprotein, the precise functional consequences of its phosphorylation are not fully elucidated in the provided search results. Deletion of the KSP1 kinase, which was identified as a high-copy suppressor of a prp20 temperature-sensitive mutation, did not affect Prp20p phosphorylation levels, suggesting that Ksp1p may not be the primary kinase responsible for Prp20p phosphorylation or that other kinases compensate for its absence. nih.gov Further research is needed to determine which specific residues are phosphorylated and how these modifications impact PRP20's GEF activity, its interaction with Ran or other proteins, its localization, or its role in mRNA export and nuclear organization.
Allosteric Regulation and Conformational Changes
PRP20's function as a GEF for Ran involves facilitating the exchange of GDP for GTP. This process inherently involves conformational changes in Ran, which are allosterically regulated. plos.orgscienceopen.comnih.gov As the GEF, PRP20 interacts directly with Ran and influences its nucleotide-bound state, thereby indirectly regulating the conformational changes in Ran's switch I and switch II regions that are critical for its interactions with transport receptors like importins. plos.orgscienceopen.com
While the search results discuss allosteric regulation and conformational changes in other proteins (e.g., PRPS, septins, PrPC), direct evidence detailing the allosteric regulation and conformational changes within this compound itself is less prominent. nih.govelifesciences.orgbiorxiv.orgnih.govbiorxiv.org However, the interaction of PRP20 with double-stranded DNA (dsDNA) through a multicomponent complex is mentioned, and the ability of this complex to bind dsDNA is cell-cycle dependent, losing affinity during DNA replication. biologists.comfao.org This suggests that the conformation or assembly of the PRP20 complex, and potentially PRP20 itself, is regulated in a cell-cycle dependent manner, influencing its interaction with chromatin. Mutations in conserved residues within PRP20's imperfect repeats can affect its dsDNA-binding abilities and cell viability, implying that these regions are important for its structure and function, and potentially for mediating conformational changes or interactions within the complex. biologists.comfao.orgwisc.eduebi.ac.uk The observation that wild-type Prp20 does not bind dsDNA on its own but requires other proteins in a complex suggests that these ancillary proteins may regulate the conformation of Prp20, thereby influencing its affinity for dsDNA. biologists.comfao.org Overexpression of Gsp1 can suppress the phenotypes of certain C-terminal prp20 mutations, further supporting the idea that Gsp1 influences the activity and potentially the conformation of the PRP20 complex. fao.org The structural characterization of importin alpha in complex with the bipartite NLS of Prp20 provides insights into the interaction interface and suggests specific residues involved in the binding mechanism, which could be subject to regulation and conformational changes. plos.orgscienceopen.comrcsb.org
Table 2: PRP20 Complex and dsDNA Binding
| Component | Role in Complex | dsDNA Binding | Cell Cycle Dependency |
| This compound | Core component, GEF for Ran | Requires complex support biologists.comfao.org | Yes (lost during S phase) biologists.comfao.org |
| Ancillary Proteins | Required for PRP20's dsDNA binding ability biologists.comfao.org | Essential for complex binding biologists.comfao.org | Implied by complex behavior biologists.comfao.org |
| GTP-binding proteins (e.g., Gsp1, Gsp2) | Members of the complex, influence activity biologists.comresearchgate.netfao.org | Influence complex binding biologists.comfao.org | Implied by complex behavior and Gsp1 suppression biologists.comresearchgate.netfao.org |
Genetic Analysis and Mutational Consequences of Prp20 Protein Dysfunction
Phenotypic Characterization of prp20 Mutant Alleles (e.g., Temperature-Sensitive Mutants)
Studies involving prp20 mutant alleles, especially temperature-sensitive variants, have revealed significant insights into the protein's cellular roles. The temperature-sensitive conditional lethal phenotype observed in these mutants allows for the study of the effects of reduced or altered PRP20 function at elevated temperatures, which are non-permissive for growth nih.govscicrunch.orgpsu.eduuniprot.org.
A well-characterized example is the prp20-1 mutant allele. This allele carries a single point mutation resulting from a G to A transition at position 1370 within the PRP20 gene. This nucleotide change leads to a substitution of a highly conserved glycine (B1666218) residue at position 457 with glutamic acid (G457E) in the PRP20 protein nih.govscicrunch.orgpsu.edu. The identical G457E mutation is also present in the independently isolated prp20-2 mutant scicrunch.org. This conserved glycine residue is considered essential for the proper structure and/or function of PRP20, as its mutation leads to the observed temperature-sensitive phenotype nih.govscicrunch.org.
The temperature-sensitive lethality of the prp20-1 mutant strain at the non-permissive temperature (e.g., 34°C) correlates directly with a loss of the in vitro double-stranded DNA (dsDNA)-binding ability of the mutant this compound nih.gov. This suggests that the dsDNA-binding capacity of Prp20 is crucial for cell viability.
Pleiotropic Effects on Cellular Processes
Mutations in PRP20 result in a pleiotropic phenotype, affecting a wide array of cellular processes nih.govscicrunch.orgpsu.eduuniprot.org. This indicates that PRP20 is involved in fundamental cellular mechanisms. Upon shifting prp20 mutant cells to the non-permissive temperature, defects in mRNA metabolism are observed, including the accumulation of actin pre-mRNA and oversized mRNA species from non-intron-containing genes scicrunch.org. This points to a general defect in mRNA processing or transport scicrunch.org.
Furthermore, prp20 mutations are associated with structural changes and a general failure to maintain proper organization of the nucleus scicrunch.orguniprot.org. Electron microscopy studies have revealed an altered structure of the nucleoplasm in prp20-1 mutant cells at the non-permissive temperature, a phenomenon not seen in wild-type cells or mutant cells at the permissive temperature. The nuclear localization of both wild-type Prp20 and the interacting protein Gsp1 is directly and specifically affected in the prp20-1 ts mutant; at the non-permissive temperature, both proteins are found in the cytoplasm nih.gov.
Effects on Pheromone Signal Transduction Pathway
In addition to their broad effects on nuclear organization and mRNA metabolism, mutations in the PRP20 gene (also known as SRM1) have been shown to influence the pheromone signal transduction pathway in Saccharomyces cerevisiae scicrunch.orgpsu.edu. A temperature-sensitive mutation in SRM1/PRP20 can allow yeast strains that are deficient in the pheromone receptor to undergo mating scicrunch.org. This observation suggests a potential regulatory role for PRP20/SRM1 protein within the complex cascade of the pheromone response pathway scicrunch.org.
Specific Mutagenesis Studies and Structure-Function Mapping
Specific mutagenesis studies have been conducted to map the functional domains of the this compound and to understand how alterations at particular amino acid positions impact its activity and stability nih.govpsu.eduuniprot.org. These studies aim to establish a direct relationship between specific residues, cell viability, and the protein's biochemical functions, such as its dsDNA-binding ability.
Analysis of Conserved Amino Acid Substitutions
Analysis of conserved amino acid substitutions has been a key approach in structure-function mapping of PRP20 nih.govpsu.eduuniprot.org. As a homolog of the mammalian RCC1 protein, PRP20 shares significant sequence similarity and contains a characteristic repeated domain structure, consisting of approximately 60 amino acid residues repeated seven times scicrunch.org. Several amino acid positions within these repeats are highly conserved across species, including human, hamster, and frog RCC1 homologs scicrunch.org.
The G457E substitution in the prp20-1 and prp20-2 mutants affects a highly conserved glycine residue located in the last repeated domain of the protein scicrunch.org. This single amino acid change is directly responsible for the temperature-sensitive phenotype scicrunch.org. Site-directed mutagenesis targeting other highly conserved positions within the imperfect repeats has also been performed. These studies indicate that essential residues for Prp20 function are primarily located in the second and third repeats at the amino-terminus and the seventh and eighth repeats at the carboxyl-terminus.
Specific amino acid substitutions within the N-terminal region of Prp20 have also been studied to define its nuclear localization signal (NLS). The NLS, located within the first 25 residues, has been characterized as bipartite through amino acid substitutions. It consists of two basic clusters: KR4 and RAKKMSK23, separated by a 12-residue spacer. Conserved residues within this NLS, such as Lys4 and Arg17 (part of the basic clusters) and Met21 (at the P3 position), have been shown to engage in specific interactions with the nuclear import receptor Importin alpha (IMPα).
Genetic Suppressor Screens and Their Insights into PRP20 Pathway Components
Genetic suppressor screens have been invaluable in identifying other genes and proteins that function in concert with or in pathways regulated by PRP20. These screens involve isolating mutations in other genes that can alleviate or suppress the phenotypic defects caused by a mutation in PRP20.
A search for multicopy suppressors of the prp20-1 thermosensitive mutant led to the identification of two key genes: GSP1 and GSP2 uniprot.org. Overexpression of either GSP1 or GSP2 was found to rescue the lethal phenotype of the prp20-1 mutant at the non-permissive temperature nih.govuniprot.org. GSP1 and GSP2 encode closely related GTP-binding proteins that are homologs of the mammalian Ran/TC4 protein nih.govuniprot.org.
Further characterization of these suppressors revealed that Gsp1 is an essential nuclear protein that can bind GTP in vitro uniprot.org. Overproduction of Gsp1 not only suppresses the lethality of prp20 mutations but also restores the dsDNA-binding ability in certain carboxyl-terminal prp20 mutants. Gsp1 and Gsp2 are thought to play a regulatory role in the activity of the multicomponent PRP20 complex uniprot.org.
Another genetic suppressor screen, specifically for allele-specific high-copy-number suppressors of the prp20-10 mutation, identified the KSP1 locus. KSP1 encodes a nuclear serine/threonine protein kinase. The suppressing activity of Ksp1 was dependent on its kinase activity, as inactivation of the catalytic center eliminated suppression. Although PRP20 is known to be a phosphoprotein, deletion of KSP1 did not affect PRP20 phosphorylation, suggesting that Ksp1 may suppress prp20 mutations through phosphorylation of other pathway components or via a different mechanism.
These genetic suppressor screens have successfully identified key components, such as the GTPases Gsp1 and Gsp2 and the kinase Ksp1, that interact genetically with PRP20, providing crucial insights into the cellular pathways and protein complexes in which PRP20 functions.
Evolutionary Conservation and Comparative Biology of Prp20 Protein
Conservation of PRP20/RCC1 Family Across Eukaryotes
The PRP20/RCC1 protein family is characterized by a high degree of evolutionary conservation, present in a wide array of eukaryotic organisms from single-celled yeasts to complex mammals. nih.govnih.gov The yeast Saccharomyces cerevisiae protein, PRP20 (also known as SRM1), is a homolog of the mammalian RCC1 protein. nih.govbiologists.com Homologous proteins have been identified in numerous species, including the fruit fly Drosophila melanogaster (BJ1 protein), hamsters, the frog Xenopus laevis, and humans (RCC1). nih.govembopress.org
This conservation is not merely at the sequence level; the structural architecture is also highly preserved. Members of this family typically contain a characteristic domain composed of seven tandem repeats of 51-68 amino acids. nih.govresearchgate.net These repeats fold into a seven-bladed beta-propeller structure, which is crucial for its function. nih.govresearchgate.net This conserved structure acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Ran. nih.govfrontiersin.orgnih.gov The consistent presence and structural similarity of the PRP20/RCC1 family across diverse eukaryotic lineages point to an ancient and essential cellular function that has been maintained throughout evolution. nih.gov
| Organism | Homolog Name | Key Reference |
|---|---|---|
| Saccharomyces cerevisiae (Yeast) | PRP20 / SRM1 | nih.govnih.gov |
| Drosophila melanogaster (Fruit Fly) | BJ1 | embopress.orgnih.gov |
| Cricetulus griseus (Hamster) | RCC1 | nih.govembopress.org |
| Xenopus laevis (Frog) | RCC1 | nih.govembopress.org |
| Homo sapiens (Human) | RCC1 | nih.govnih.gov |
Functional Complementation Studies Between Yeast PRP20 and Mammalian RCC1
The high degree of sequence and structural homology between yeast PRP20 and mammalian RCC1 prompted investigations into their functional interchangeability. These cross-species complementation studies have provided powerful evidence for their conserved biological role. nih.gov
In a key finding, the expression of the human RCC1 protein was shown to successfully complement the temperature-sensitive (ts) phenotype of prp20 mutant yeast cells. nih.gov This demonstrates that the human protein can perform the essential function of the yeast protein, rescuing the mutant from its lethal phenotype at non-permissive temperatures. nih.govbiologists.com Conversely, the yeast PRP20/SRM1 gene was able to complement the temperature-sensitive mutation of the RCC1 gene in a hamster cell line (tsBN2), restoring normal function. embopress.org Similarly, the Drosophila homolog, BJ1, also complements the hamster tsBN2 mutation. embopress.org
Despite this remarkable functional conservation, some studies indicate that the complementation may not be perfect. For instance, while human RCC1 can rescue the prp20-2 mutation in yeast, it does so less efficiently than the native yeast PRP20 protein, resulting in a slower growth rate at the restrictive temperature. wisc.edu Furthermore, attempts to create viable yeast strains where the PRP20 gene was completely deleted and replaced by the human RCC1 cDNA were unsuccessful. wisc.edu This suggests that while the core function—acting as a GEF for Ran—is conserved, PRP20 may have additional, species-specific roles in yeast that the human RCC1 protein cannot fully execute. wisc.edu
| Source of Gene | Host Organism (Mutant) | Outcome | Reference |
|---|---|---|---|
| Human (RCC1) | S. cerevisiae (prp20 ts mutant) | Successful complementation of temperature-sensitive phenotype. | nih.gov |
| S. cerevisiae (PRP20/SRM1) | Hamster cells (tsBN2, RCC1 mutant) | Successful complementation of temperature-sensitive phenotype. | embopress.org |
| Drosophila (BJ1) | Hamster cells (tsBN2, RCC1 mutant) | Successful complementation of temperature-sensitive phenotype. | embopress.org |
| Human (RCC1) | S. cerevisiae (PRP20 gene deletion) | Failed to produce viable strains, suggesting incomplete functional replacement. | wisc.edu |
Implications of PRP20/RCC1 Conservation for Fundamental Cellular Processes
The profound evolutionary conservation of the PRP20/RCC1 protein family is a testament to the critical nature of the cellular machinery it regulates. PRP20/RCC1 is the sole known guanine nucleotide exchange factor (GEF) for Ran, a small GTPase that is a master regulator of nuclear processes. frontiersin.orgnih.govnih.gov The spatial segregation of RCC1 (bound to chromatin in the nucleus) and the Ran GTPase-activating protein (RanGAP, located in the cytoplasm) creates a steep concentration gradient of Ran-GTP, which is high in the nucleus and low in the cytoplasm. nih.govmolbiolcell.orgbiorxiv.org
This Ran-GTP gradient is the driving force for several essential cellular activities:
Nucleocytoplasmic Transport: The gradient dictates the directionality of transport of proteins and RNA through the nuclear pore complex. frontiersin.orgnih.govwikipedia.org Importins release their cargo upon binding Ran-GTP in the nucleus, while exportins require Ran-GTP to bind their cargo for transport to the cytoplasm. wikipedia.org
Mitotic Spindle Assembly: During mitosis, after the nuclear envelope breaks down, RCC1 remains associated with the condensed chromosomes, generating a high concentration of Ran-GTP in their vicinity. nih.govwikipedia.org This localized Ran-GTP cloud promotes the release of spindle assembly factors from inhibitory complexes, ensuring the proper formation of the mitotic spindle around the chromosomes. frontiersin.orgnih.govnih.gov
Nuclear Envelope Formation: At the end of mitosis, the Ran-GTP gradient is essential for the reassembly of the nuclear envelope around the segregated chromosomes, a critical step for re-establishing the nuclear compartment. frontiersin.orgnih.govresearchgate.net
The conservation of the PRP20/RCC1 protein across all eukaryotes highlights that this mechanism of spatial regulation, centered on the Ran GTPase cycle, is an ancient and indispensable feature of eukaryotic cell organization. nih.govnih.gov It ensures the proper execution of the cell cycle, the integrity of the nucleus, and the regulated exchange of macromolecules between the nucleus and the cytoplasm. The fact that a yeast protein can substitute for a human protein in these core functions underscores a shared, fundamental blueprint for eukaryotic life. nih.gov
Compound and Gene Name Index
| Name | Type |
| PRP20 | Protein/Gene |
| RCC1 | Protein/Gene |
| SRM1 | Protein/Gene |
| BJ1 | Protein/Gene |
| Ran | Protein/GTPase |
| RanGAP | Protein |
| Importin | Protein |
| Exportin | Protein |
Advanced Methodological Approaches in Prp20 Protein Research
Molecular Genetic Techniques
Molecular genetic approaches have been instrumental in identifying the PRP20 gene, characterizing the phenotypic consequences of its disruption or alteration, and understanding its functional relationships with other genes. biologists.comnih.govmit.eduoup.comscience.govscispace.comthermofisher.comnih.gov
Gene deletion and mutagenesis are fundamental techniques used to study the essentiality of PRP20 and to pinpoint specific protein domains or residues critical for its function. The PRP20 gene is essential for viability in S. cerevisiae. nih.gov
Temperature-sensitive (ts) mutations in PRP20, such as prp20-1 and prp20-2, have been particularly valuable. wisc.edunih.gov These mutants exhibit a pleiotropic phenotype at restrictive temperatures, affecting mRNA metabolism, leading to the accumulation of pre-mRNA and oversized mRNA species, and causing alterations in nuclear structure. wisc.edunih.gov Electron microscopy of prp20-1 mutant cells at the non-permissive temperature revealed an altered structure of the nucleoplasm. nih.gov Analysis of independently isolated prp20 mutants revealed that some ts alleles, like prp20-1 and prp20-2, carry the same G to A transition at position 1370, resulting in a glycine (B1666218) to glutamic acid change at position 457 of the PRP20 protein. wisc.edu This highlights the importance of this conserved residue within the protein's repeated domain structure. wisc.edu
Site-directed mutagenesis has been used to create specific alterations in conserved residues within the imperfect repeats that constitute the this compound. fao.org By analyzing the effects of these mutations on cell viability and the ability of the Prp20 complex to bind double-stranded DNA (dsDNA), researchers have identified essential residues. fao.org These studies indicate that residues critical for PRP20 function are primarily located in the amino-terminal repeats (second and third) and the carboxyl-terminal repeats (seventh and eighth). fao.org Interestingly, certain site-directed mutations in conserved residues can cause the isolated this compound to bind dsDNA on its own, unlike the wild-type protein, suggesting that other components of the Prp20 complex regulate its conformation and dsDNA binding affinity in situ. fao.org Temperature-sensitive expression of mutant proteins can also indicate potential issues with protein folding or stability at different temperatures. nih.gov
Genetic complementation assays are used to determine if a mutant phenotype can be rescued by the introduction of a wild-type copy of the gene or a homologous gene from another organism. libretexts.orgndsu.edu These assays have been crucial in confirming that isolated mutations are indeed in the PRP20 gene and in demonstrating the functional conservation of PRP20 homologs across species. biologists.comnih.govmit.eduoup.com
Expression of the human homolog, RCC1, can complement the temperature-sensitive phenotype of prp20 mutants in S. cerevisiae, demonstrating the functional similarity between the yeast and mammalian proteins. wisc.eduscience.gov However, the yeast this compound has been shown to be more efficient in complementing the temperature-sensitive phenotype of the prp20-2 mutation compared to human RCC1. wisc.edu
Genetic complementation has also been used to identify genes whose overexpression can suppress the phenotypes of prp20 mutants. For example, multicopy suppressors of the prp20-1 thermosensitive mutant were identified as GSP1 and GSP2, which encode highly similar GTP-binding proteins homologous to mammalian Ran/TC4. nih.govresearchgate.netresearchgate.net Overexpression of GSP1 from a multicopy plasmid complements the ts phenotype of the prp20-1 mutation. researchgate.netresearchgate.net This indicates a functional interaction between PRP20 and Gsp1p in maintaining nuclear organization and function. nih.govresearchgate.net Allele-specific suppression of a prp20 mutation by overexpression of a nuclear serine/threonine protein kinase (Ksp1p) has also been observed, suggesting potential regulatory phosphorylation of Prp20p. fao.org
Biochemical and Biophysical Characterization
Biochemical and biophysical techniques provide direct information about the properties of the this compound itself, its interactions with other molecules, and its enzymatic activities. molbiolcell.orgbiologists.commit.eduthermofisher.comyeastgenome.orgnih.govcriver.comredshiftbio.comrsc.org
Purification of this compound is a prerequisite for many biochemical and biophysical studies. PRP20 (or Rna1p) has been purified from sources such as Escherichia coli expressing the recombinant protein or from yeast cell extracts. wisc.edubiologists.comnih.gov For example, the PRP20 gene cloned into bacterial expression vectors has been used to produce recombinant this compound in E. coli. wisc.edubiologists.com Inclusion bodies containing this compound can be isolated and the protein purified, sometimes involving steps like preparative SDS gel electrophoresis. wisc.edu Purification from yeast extracts can involve chromatographic methods, such as dsDNA-cellulose column chromatography, which has shown that wild-type Prp20 from yeast extracts is retained on dsDNA, unlike Prp20 produced in E. coli or from ts mutant extracts. biologists.comnih.gov
Reconstitution assays are used to re-establish protein activity or complex formation in vitro using purified components. Reconstitution assays using E. coli-expressed Prp20 and inactivated ts mutant extracts of prp20-1 have revealed that this compound requires the assistance of other proteins present in the yeast cell extract to promote its binding to dsDNA. biologists.comnih.gov These assays demonstrated that bacterially produced Prp20 alone does not bind dsDNA efficiently, suggesting the need for other yeast-specific factors or modifications. biologists.comnih.gov Reconstitution experiments can also be used to study the function of proteins in specific processes, such as nuclear import, by adding purified protein back to depleted cell extracts. nih.gov
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to detect and characterize protein-nucleic acid interactions based on the reduced electrophoretic mobility of a complex compared to the free nucleic acid. thermofisher.comnih.govnih.govthermofisher.com While EMSA is commonly used for protein-DNA or protein-RNA interactions, studies on PRP20 have specifically utilized it to investigate its interaction with double-stranded DNA. biologists.comnih.govfao.org
EMSA experiments have shown that this compound from wild-type yeast extracts is retained on dsDNA-cellulose, indicating binding. biologists.comnih.gov However, Prp20 from ts mutant cell extracts or recombinant Prp20 produced in E. coli does not bind to dsDNA-cellulose efficiently. biologists.comnih.gov Reconstitution assays combined with EMSA have demonstrated that the binding of Prp20 to dsDNA occurs through a multicomponent complex. biologists.comnih.gov This complex, composed of six to seven proteins with a collective molecular mass greater than 150,000 Da, is responsible for the dsDNA binding activity observed in yeast extracts. biologists.comnih.gov EMSA can be used qualitatively to identify binding and quantitatively to measure binding affinities and kinetics. nih.govthermofisher.com Variations like antibody supershift assays can identify specific proteins within the complex. thermofisher.comnih.gov
PRP20 is known to function as a guanine (B1146940) nucleotide exchange factor (GEF) for the Ran GTPase (Gsp1p in yeast), facilitating the exchange of GDP for GTP on Ran. molbiolcell.orgmpg.defao.org GTP-binding assays are biochemical methods used to assess the ability of a protein to bind GTP or to measure the nucleotide state of a GTP-binding protein. mit.eduscience.govnih.gov
Studies involving the Prp20 complex have utilized GTP-binding assays, such as [α-32P]GTP blotting analysis, to identify GTP-binding proteins within the complex. biologists.comresearchgate.net These assays have shown that at least three proteins within the Prp20 complex can bind GTP in vitro. biologists.comnih.gov One of these identified GTP-binding proteins is Gsp1p, the S. cerevisiae homolog of human Ran/TC4. biologists.comnih.govresearchgate.netresearchgate.net Gsp1p contains the characteristic ras consensus domains involved in GTP binding and metabolism. nih.govresearchgate.net In vitro assays have confirmed that Gsp1p can bind GTP. nih.govresearchgate.net The ability of PRP20 to interact with and regulate the nucleotide state of Gsp1p is central to its role in nuclear transport and other cellular functions. molbiolcell.orgmpg.de GTP hydrolysis of Gsp1p is stimulated by RanGAP/Rna1p, highlighting the interplay between PRP20 (GEF) and Rna1p (GAP) in the Ran cycle. researchgate.net
Summary of Key Findings from Methodological Approaches:
| Technique | Key Findings Regarding this compound | Relevant Citations |
| Temperature-Sensitive Mutagenesis (prp20-ts) | Mutations cause defects in mRNA metabolism and altered nuclear structure. Specific ts alleles identify critical residues (e.g., G457E). | wisc.edunih.gov |
| Site-Directed Mutagenesis | Identified essential residues in specific repeats. Showed that mutations can alter intrinsic dsDNA binding of isolated Prp20. | fao.org |
| Genetic Complementation | Human RCC1 can complement prp20 mutants. Overexpression of Gsp1p/Gsp2p suppresses prp20 phenotypes, indicating functional interaction. Ksp1p overexpression also shows allele-specific suppression. | wisc.edufao.orgoup.comscience.govnih.govresearchgate.netresearchgate.net |
| Protein Purification | Protocols established for purification from E. coli and yeast extracts. | wisc.edubiologists.comnih.gov |
| Reconstitution Assays | Prp20 requires other proteins for dsDNA binding in vitro. Used to study nuclear import defects in rna1-1 extracts. | biologists.comnih.govnih.gov |
| EMSA (dsDNA Binding) | Prp20 binds dsDNA as part of a multicomponent complex in yeast extracts. Binding is cell-cycle dependent. Recombinant Prp20 alone does not bind efficiently. | biologists.comnih.govfao.org |
| GTP-Binding Assays | Prp20 complex contains multiple GTP-binding proteins, including Gsp1p (yeast Ran). Gsp1p binds GTP in vitro. | biologists.comnih.govnih.govresearchgate.netresearchgate.net |
X-ray Crystallography and Structural Determination (e.g., NLS-Importin-α Complex)
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including proteins. By analyzing the diffraction pattern of X-rays passing through a protein crystal, researchers can computationally reconstruct a 3D electron density map, revealing the precise arrangement of atoms within the protein jic.ac.uklibretexts.org. This method is invaluable for understanding protein function at a molecular level, including how proteins interact with other molecules jic.ac.uk.
A notable application of X-ray crystallography in PRP20 research involves the structural characterization of the complex formed between Importin-α (IMPα) and the Nuclear Localization Signal (NLS) of Prp20 (yeast homolog of mammalian RCC1) plos.orguq.edu.aunih.govscienceopen.comnih.gov. Prp20, as a nuclear protein, requires translocation into the nucleus, a process mediated by nuclear import receptors like IMPα plos.orgnih.gov. The interaction between IMPα and the NLS of cargo proteins is a critical initial step in this pathway plos.orgnih.gov.
Studies utilizing X-ray crystallography have elucidated the binding interface between IMPα and the N-terminal NLS region of Prp20, specifically residues 1-25 plos.orgnih.gov. The crystal structure of IMPα in complex with the Prp20 NLS has been determined at a resolution of 2.1 Å plos.orguq.edu.aunih.govscienceopen.comnih.gov. This structure revealed an extensive array of contacts involving residues on armadillo repeats 2-7 of IMPα, utilizing both the major and minor NLS binding sites to interact with the bipartite NLS clusters of Prp20, specifically 17RAKKMSK23 and 3KR4 plos.orguq.edu.aunih.govscienceopen.comnih.gov. The interaction buries a significant surface area of 1,091 Ų. A distinctive feature observed at the major binding site is the insertion of Prp20 NLS residue Ala18 between the P0 and P1 NLS positions, a characteristic noted in only a few classical bipartite NLSs plos.orguq.edu.aunih.govnih.gov. This insertion leads to hydrogen-bonding interactions between Prp20 NLS Ala18 and specific residues (Trp231 and Arg238) of IMPα plos.org.
This structural data provides a detailed understanding of the molecular mechanism by which Prp20 interacts with its nuclear import receptor, IMPα, highlighting key residues and interaction sites essential for its nuclear translocation plos.orguq.edu.aunih.govnih.gov.
Table 1: Key Structural Features of the IMPα-Prp20 NLS Complex
| Feature | Description |
| Resolution | 2.1 Å plos.orguq.edu.aunih.govscienceopen.comnih.gov |
| Interacting Regions | IMPα armadillo repeats 2-7 and Prp20 NLS (residues 1-25) plos.orgnih.gov |
| Buried Surface Area | 1,091 Ų plos.orguq.edu.aunih.govnih.gov |
| Prp20 NLS Binding Sites | Major (17RAKKMSK23) and Minor (3KR4) plos.orguq.edu.aunih.govnih.gov |
| Notable Feature (Major Site) | Insertion of Ala18 between P0 and P1 positions plos.orguq.edu.aunih.govnih.gov |
Cell Biological Techniques
Cell biological techniques are fundamental for studying the localization, dynamics, and function of proteins within their cellular context. For this compound, these methods have been crucial in understanding its distribution and behavior within the nucleus and its interactions with other cellular components.
Immunofluorescence Microscopy for Subcellular Localization
Immunofluorescence microscopy is a widely used technique to visualize the location of a specific protein within cells or tissues using antibodies conjugated to fluorescent dyes researchgate.netnih.gov. The specificity of the antibody ensures that the fluorescent signal corresponds to the location of the target protein nih.gov. This method involves fixing cells, permeabilizing membranes to allow antibody access, and then incubating with primary antibodies that bind to the protein of interest, followed by fluorescently labeled secondary antibodies that bind to the primary antibodies nih.gov.
Immunofluorescence microscopy has been instrumental in determining the subcellular localization of the this compound. Studies have shown that the this compound is localized in the nucleus in yeast wisc.edunih.gov. This nuclear localization is consistent with its role as a RanGEF (Guanine nucleotide Exchange Factor) which is predominantly found in the nucleus and is essential for maintaining the high concentration of RanGTP in this compartment, a key factor in regulating nucleocytoplasmic transport plos.orgnih.govscienceopen.comnih.govnih.gov.
Table 2: PRP20 Subcellular Localization by Immunofluorescence
| Organism | Localization | Reference(s) |
| Saccharomyces cerevisiae | Nucleus | wisc.edunih.gov |
Live-Cell Imaging Approaches
Live-cell imaging techniques allow for the visualization and analysis of cellular processes in real-time within living cells. These methods often utilize fluorescent proteins (FPs), such as GFP or mCherry, genetically fused to the protein of interest rsc.orgmyscope.training. This allows researchers to track the movement, localization dynamics, and interactions of the tagged protein in its native environment without the need for fixation rsc.orgmyscope.training.
While specific detailed studies on this compound dynamics using live-cell imaging were not prominently found in the search results, the principle of live-cell imaging with fluorescent protein fusions is a standard approach applicable to studying protein dynamics, including nuclear import/export rates, chromatin association, and interaction with nuclear pore complexes. The use of fluorescent reporters has been demonstrated in studies involving nuclear transport and ribosomal protein localization in yeast, which are processes linked to PRP20 function researchgate.net. For instance, live-cell imaging fluorescence microscopy has been used to demonstrate protein expression and localization in studies related to nuclear export defects in yeast mutants, including those affecting the Ran-GTP cycle which is regulated by Prp20 researchgate.net.
Proteomic and Interactomic Analyses
Proteomic and interactomic analyses are essential for identifying and characterizing the protein partners that interact with a protein of interest. These approaches provide a broader understanding of the protein's function within cellular pathways and complexes.
Affinity Purification-Mass Spectrometry for Protein-Protein Interactions
Affinity Purification-Mass Spectrometry (AP-MS) is a widely used technique to identify proteins that interact with a specific "bait" protein. This method involves introducing an affinity tag onto the bait protein, purifying the tagged protein complex from cell lysates using an affinity resin, and then identifying the co-purified proteins using mass spectrometry thermofisher.comresearchgate.netnih.gov. AP-MS can be used to study specific protein-protein interactions within complexes or to explore protein complexes more globally at the interactome level thermofisher.com.
AP-MS has been applied in studies involving the this compound to identify its interaction partners. For example, immunopurification coupled with mass spectrometry has been used to investigate the interactions of proteins like Nup2p with other proteins, including Prp20p, suggesting interactions at specific chromatin regions researchgate.net. AP-MS workflows can be coupled with quantitative methods to provide a more dynamic view of protein-protein interactions under different conditions thermofisher.com. Studies have identified components of the histone octamer, linker histone H1, and Ran/Gsp1p as copurifying with Prp20p from yeast whole-cell lysates using immunopurification followed by MS analysis researchgate.net.
Table 3: Selected PRP20 Interaction Partners Identified by AP-MS
| Interaction Partner | Notes | Organism (Inferred) | Reference(s) |
| Histone Octamer | Components H2A, H2B, H3, H4 copurified | Yeast | researchgate.net |
| Histone H1 | Copurified | Yeast | researchgate.net |
| Ran/Gsp1p | Copurified | Yeast | researchgate.net |
| Nup2p | Interaction suggested at chromatin | Yeast | researchgate.net |
Quantitative Proteomics (e.g., SILAC) for Interaction Partner Identification
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), enable the accurate measurement of relative protein abundance between different biological samples or conditions creative-proteomics.commtoz-biolabs.comresearchgate.net. In the context of protein-protein interactions, SILAC can be combined with affinity purification (SILAC-IP) to identify and quantify changes in the binding of proteins to a bait protein under different experimental conditions mtoz-biolabs.comnih.govresearchgate.net. This allows researchers to distinguish true interaction partners from non-specific contaminants and to study the dynamic nature of protein complexes mtoz-biolabs.comnih.govresearchgate.net.
The SILAC technique involves growing cell populations in media containing different isotopic forms of amino acids (e.g., "light" and "heavy") creative-proteomics.commtoz-biolabs.comresearchgate.net. Proteins incorporated these labeled amino acids, and when samples are mixed and analyzed by mass spectrometry, the ratio of light to heavy peptides for a given protein provides a quantitative measure of its relative abundance in the two conditions creative-proteomics.commtoz-biolabs.comresearchgate.net. In SILAC-IP, this quantitative information helps to identify proteins that are specifically enriched in the immunoprecipitated sample compared to a control, indicating a genuine interaction with the bait protein mtoz-biolabs.comnih.govresearchgate.net.
While specific published studies detailing the use of SILAC specifically for identifying PRP20 interaction partners were not directly found, the methodology of combining quantitative proteomics like SILAC with immunoprecipitation is a well-established approach for discovering and validating protein-protein interactions mtoz-biolabs.comnih.govresearchgate.net. This approach is highly applicable to studying the interactome of PRP20 and how its interactions might change in response to different cellular states or genetic mutations. The principle allows for accurate relative quantification of protein abundance in control and test samples, facilitating the identification of true interaction partners nih.govresearchgate.net.
Table 4: Principle of SILAC-IP for Interaction Analysis
| Step | Description |
| Isotope Labeling | Cell populations are grown in media with "light" or "heavy" stable isotope-labeled amino acids. creative-proteomics.commtoz-biolabs.comresearchgate.net |
| Cell Lysis & Mixing | Cells are lysed, and lysates from different conditions are mixed. mtoz-biolabs.comresearchgate.net |
| Affinity Purification | Bait protein (e.g., tagged PRP20) is purified using an affinity method, co-purifying interacting proteins. mtoz-biolabs.comnih.govresearchgate.net |
| Mass Spectrometry | Proteins are digested into peptides and analyzed by MS. creative-proteomics.commtoz-biolabs.comresearchgate.net |
| Data Analysis | Ratio of light to heavy peptides is used to quantify relative protein abundance and identify specific interactors. creative-proteomics.commtoz-biolabs.comresearchgate.netnih.govresearchgate.net |
Emerging Concepts and Future Research Directions
Unraveling the Full Spectrum of PRP20 Protein's Regulatory Networks
Current research has established PRP20's critical interaction with the Ran GTPase (Gsp1 in yeast) as a key regulator of nucleocytoplasmic transport. molbiolcell.orgmolbiolcell.orgnih.govexlibrisgroup.comnih.govplos.orgnih.gov This interaction is fundamental to the directionality of nuclear import and export processes. plos.orgnih.gov However, the full extent of PRP20's protein-protein interaction network and how these interactions are dynamically regulated in response to cellular signals and physiological states remains an active area of investigation.
Future research will likely focus on comprehensively mapping the transient and stable interactions of PRP20 using advanced proteomics techniques such as affinity purification coupled with mass spectrometry, potentially under different cellular conditions or in various genetic backgrounds. Exploring post-translational modifications of PRP20 and how they influence its interactions and GEF activity is another critical avenue. Understanding the upstream signaling pathways that converge on PRP20 and how its activity is coordinated with other nuclear processes, such as transcription and RNA processing, will be essential for a complete picture of its regulatory landscape. Studies have shown that mutations in PRP20 can affect mRNA metabolism and nuclear structure, highlighting its interconnectedness within the nucleus. nih.govexlibrisgroup.com Further research is needed to fully delineate these complex regulatory circuits.
High-Resolution Structural Insights into this compound Complex Dynamics
Structural studies have provided valuable insights into PRP20, including the crystal structure of Importin alpha (IMPα) in complex with the nuclear localization signal (NLS) of Prp20, revealing details of their binding interface. plos.orgnih.gov This structure, at 2.1 Å resolution, highlighted key interactions between IMPα and specific residues within the Prp20 NLS. plos.orgnih.gov
However, obtaining high-resolution structures of full-length PRP20, particularly within its functional complexes with Ran and other interacting partners, presents a significant challenge. Future efforts will likely leverage advanced structural biology techniques such as single-particle cryo-electron microscopy (cryo-EM) and integrative structural modeling. numberanalytics.comriken.jp These methods are increasingly capable of resolving the structures of large and dynamic protein complexes, offering the potential to visualize PRP20 in different conformational states corresponding to its catalytic cycle and interactions with various binding partners. Understanding the dynamic nature of these complexes is crucial, as protein dynamics are essential for function, influencing binding affinity, enzymatic activity, and stability. numberanalytics.com Time-resolved structural studies could provide unprecedented insights into the conformational changes that occur during Ran nucleotide exchange catalyzed by PRP20 and how these changes are modulated by regulatory proteins.
Integration of Multi-Omics Data for Systems-Level Understanding
The advent of high-throughput omics technologies (genomics, transcriptomics, proteomics, metabolomics) provides a wealth of data about biological systems. nih.govazolifesciences.comfrontiersin.org Integrating these diverse datasets offers a powerful approach to gain a holistic, systems-level understanding of protein function and regulation. nih.govazolifesciences.comfrontiersin.orgmdpi.combioscipublisher.com While multi-omics integration is a growing field, its specific application to comprehensively understanding this compound function is an emerging area.
Future research will involve integrating data from transcriptomic studies (examining gene expression changes in prp20 mutants or upon modulating PRP20 activity), proteomic analyses (identifying changes in protein abundance and modifications), and potentially other omics layers to build comprehensive models of the cellular pathways influenced by PRP20. nih.govazolifesciences.comfrontiersin.org This could involve network analysis to identify modules of genes, proteins, and metabolites that are co-regulated with or affected by PRP20. azolifesciences.combioscipublisher.com Machine learning and data assimilation techniques will be crucial for handling the complexity and heterogeneity of multi-omics data and extracting meaningful biological insights. azolifesciences.combioscipublisher.com Such integrated approaches can reveal how perturbations in PRP20 activity ripple through different molecular layers, affecting various cellular processes beyond its well-established role in mRNA export.
Development of Novel Methodologies for Studying this compound Function in situ
Understanding protein function in its native cellular environment (in situ) is crucial for physiological relevance. While techniques like in situ hybridization have been used to study RNA localization in relation to PRP20 function, there is a need for novel methodologies to directly probe this compound dynamics and interactions within living cells. molbiolcell.orgmolbiolcell.org
Q & A
Q. What are the primary molecular functions of PRP20, and how are they experimentally validated?
PRP20 (also known as RCC1 homolog in yeast) is a Ran guanine nucleotide exchange factor (RanGEF) critical for nuclear transport and mRNA export. Its role in generating the RanGTP gradient is validated through temperature-sensitive mutants (prp20-1), which exhibit nuclear accumulation of poly(A)+ RNA and impaired mRNA export . Methodologically, conditional mutants combined with fluorescence in situ hybridization (FISH) for poly(A)+ RNA localization are used to assess mRNA export defects. Genetic suppression studies with GTP-binding proteins (e.g., GSP1/GSP2) further confirm PRP20’s functional interplay with RanGTPase dynamics .
Q. How do genetic interactions between PRP20 and suppressors like GSP1/GSP2 inform its functional mechanism?
GSP1 (yeast Ran homolog) and GSP2 suppress prp20-1 lethality in a dosage-dependent manner. Experimental approaches include plasmid-based complementation assays in prp20-1 mutants, where high-copy GSP1 restores viability at restrictive temperatures. Structural analysis reveals that PRP20’s N-terminal nuclear localization signal (NLS) binds Importin Alpha (IMPa), a key step in nuclear import. X-ray crystallography of the IMPa-PRP20 NLS complex identifies critical binding residues, validated through mutagenesis and nuclear localization assays .
Q. What experimental models are used to study PRP20’s role in nuclear transport?
Yeast (Saccharomyces cerevisiae) is the primary model due to conserved RanGEF function. Key methodologies include:
- Temperature-sensitive mutants (prp20-1) to study dynamic nuclear transport defects .
- Synthetic genetic array (SGA) analysis to identify suppressors (e.g., GSP1/GSP2) and synthetic lethal partners .
- Chromatin endogenous cleavage sequencing (ChEC-seq2) to map PRP20’s chromatin interactions, revealing its role in nucleosome binding .
Advanced Research Questions
Q. How can conflicting data on PRP20’s chromatin-binding activity be resolved?
PRP20’s chromatin association is context-dependent. ChEC-seq2 data show PRP20 binds nucleosomes non-specifically, similar to H2A.Z, but its enrichment near promoters suggests regulatory roles. Discrepancies arise from experimental conditions (e.g., crosslinking efficiency) and strain backgrounds. To resolve this:
- Compare ChEC-seq2 results across multiple yeast strains.
- Use in vitro binding assays with purified PRP20 and nucleosome arrays.
- Integrate data with transcriptomic profiling to correlate binding sites with mRNA export efficiency .
Q. What structural insights explain PRP20’s functional divergence from mammalian RCC1?
PRP20 shares homology with RCC1 but lacks the C-terminal β-propeller domain critical for chromatin tethering in mammals. Structural studies of PRP20-IMPa complexes reveal a unique NLS binding interface distinct from classical monopartite NLS motifs. This divergence is probed via:
Q. How do synthetic lethal interactions with MOG1 inform PRP20’s role in nucleotide cycling?
MOG1, a Ran-binding protein, synergizes with PRP20 in maintaining RanGTP levels. In prp20-1 mog1Δ double mutants, synthetic lethality occurs due to compounded defects in nucleotide exchange. Experimental validation involves:
Q. What methodologies address PRP20’s dual roles in mRNA export and chromatin dynamics?
To disentangle these roles:
- Time-course experiments post-temperature shift in prp20-1 mutants, tracking mRNA export (FISH) and chromatin binding (ChEC-seq2).
- RNAi knockdowns in mammalian cells expressing PRP20/RCC1 chimeras.
- Proteomic profiling of PRP20 interactomes under different metabolic states .
Methodological Considerations
Q. How should researchers design experiments to study PRP20’s functional domains?
Q. What controls are critical for interpreting PRP20-related chromatin interaction data?
- Include non-specific chromatin binders (e.g., H2A.Z) as negative controls in ChEC-seq2.
- Validate findings with chromatin fractionation assays to distinguish soluble vs. chromatin-bound PRP20.
- Use RNase treatment to rule out RNA-mediated chromatin association .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
